15-PGDH Enzyme Inhibition: Compound 3 Achieves 3.1-Fold Greater Potency Than Compound 2 and 2.4-Fold Greater Than Compound 4 in the Same Study
In a direct head-to-head comparison within the same publication, Compound 3 (the target compound) inhibited human NAD⁺-dependent 15-PGDH with an IC₅₀ of 8 nM, making it the most potent analogue in the series. Compound 2 and Compound 4—the immediate structural neighbours—yielded IC₅₀ values of 25 nM and 19 nM, respectively [1]. The 3.1-fold potency advantage over Compound 2 is particularly notable given that both compounds share a benzylidene-thiazolidinedione core and differ only in the phenyl-ring substitution pattern and linker composition, underscoring the critical contribution of the specific structural features present in Compound 3.
| Evidence Dimension | 15-PGDH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM |
| Comparator Or Baseline | Compound 2: IC₅₀ = 25 nM; Compound 4: IC₅₀ = 19 nM |
| Quantified Difference | 3.1-fold more potent than Compound 2; 2.4-fold more potent than Compound 4 |
| Conditions | Human NAD⁺-dependent 15-PGDH enzyme assay; NADH formation measured by fluorescence spectrophotometry at 340 nm; pH 7.5 (as reported in the primary publication and corroborated by BindingDB entry for the patent series) |
Why This Matters
For procurement decisions, an 8 nM vs. 25 nM IC₅₀ translates to lower compound consumption per assay well and a wider dynamic range for dose-response studies, directly reducing cost per data point and enabling detection of subtle pharmacological effects that a weaker inhibitor would miss.
- [1] Wu Y, Karna S, Choi CH, Tong M, Tai HH, Na DH, Jang CH, Cho H. Synthesis and biological evaluation of novel thiazolidinedione analogues as 15-hydroxyprostaglandin dehydrogenase inhibitors. J Med Chem. 2011 Jul 28;54(14):5260-4. doi: 10.1021/jm200390u. PMID: 21650226. View Source
